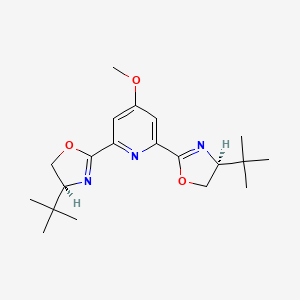![molecular formula C18H13FN2O3 B12878341 N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 73076-35-4](/img/structure/B12878341.png)
N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzoyl group, a phenyl group, and a methylisoxazole carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, demethylation, and nucleophilic reactions. The process begins with the acylation of a suitable aromatic compound using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by demethylation using reagents such as boron tribromide. Finally, the nucleophilic reaction with an appropriate isoxazole derivative completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorobenzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and electronic components
Mécanisme D'action
The mechanism of action of N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to downstream effects that manifest as its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N-(4-(4-fluorobenzoyl)phenyl)benzamide
- 3-Fluoro-N-(4-(4-fluorobenzoyl)phenyl)benzamide
- 2-Fluoro-N-(4-(4-fluorobenzoyl)phenyl)benzamide
Uniqueness
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzoyl and isoxazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
73076-35-4 |
|---|---|
Formule moléculaire |
C18H13FN2O3 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
N-[4-(4-fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H13FN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23) |
Clé InChI |
GVRDVSRITVRHRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


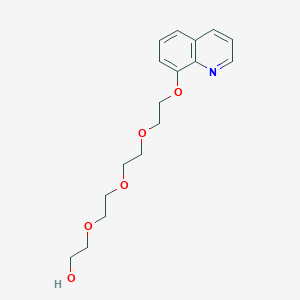
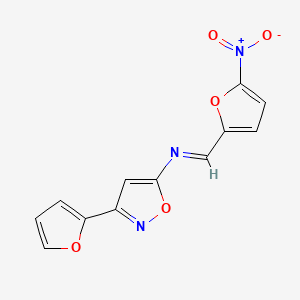
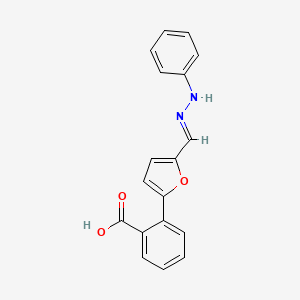
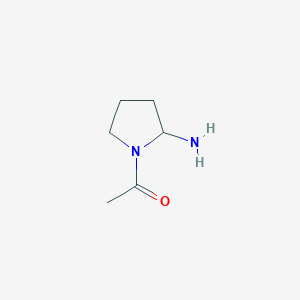

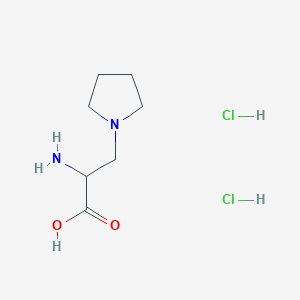
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
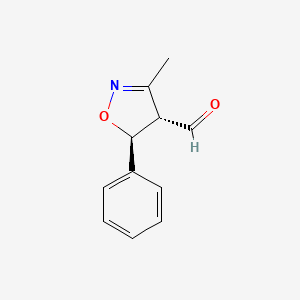
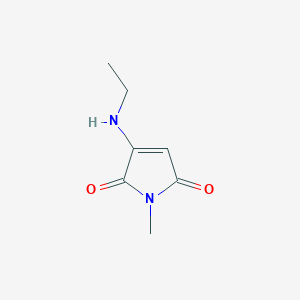
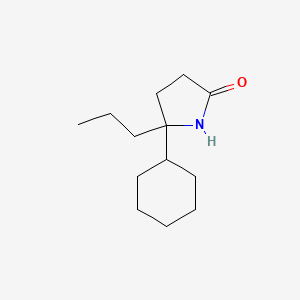

![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

